molecular formula C12H14F2N2OS B4600115 N-allyl-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea

N-allyl-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea

Cat. No.: B4600115
M. Wt: 272.32 g/mol
InChI Key: WAVXYJYIJYRCCR-UHFFFAOYSA-N
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Description

N-allyl-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea is a useful research compound. Its molecular formula is C12H14F2N2OS and its molecular weight is 272.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.07949057 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Thiourea derivatives, including N-allylthiourea and related compounds, have been investigated for their potential to inhibit corrosion in various metals. For example, studies have shown that thiourea and its derivatives can mitigate the pitting corrosion of nickel in sulfuric acid solutions by shifting the pitting potential to more positive values and decreasing the electricity required to reach this potential. The effectiveness of these inhibitors is attributed to their ability to block the electrode surface through an adsorption process, indicating a chemisorption mechanism involving electron transfer from the inhibitor molecule to the metal surface (Al-Gorair et al., 2021).

Analytical Chemistry Applications

In analytical chemistry, thiourea derivatives have been employed to improve qualitative analysis methods. For instance, specific thiourea compounds have been used to eliminate interference from various metal ions in the identification of other ions, showcasing their utility in simplifying and enhancing analytical procedures (Xiao Chuan, 2000).

Organic Synthesis and Catalysis

Thioureas serve as crucial scaffolds in organocatalysis, leveraging their hydrogen-bonding capabilities to activate substrates. Research on bifunctional thioureas with either a trifluoromethyl or methyl group has highlighted their role in enhancing catalytic performance in Michael addition reactions. This work underscores the importance of understanding the electronic and steric effects of thiourea derivatives on catalysis, providing valuable insights for catalyst design (Jiménez et al., 2016).

Environmental and Green Chemistry

The green synthesis of thiourea derivatives represents an area of interest, aiming to develop environmentally benign and energy-efficient methods. A notable example is the solar-powered synthesis of symmetrical disubstituted thioureas in water, demonstrating a significant move towards more sustainable chemical synthesis practices (Kumavat et al., 2013).

Antimicrobial and Biological Activities

Investigations into the biological activities of thiourea derivatives have shown their potential as antimicrobial agents. For instance, novel thiourea compounds have been synthesized and evaluated for their efficiency against various bacterial strains, highlighting their potential in developing new antibacterial drugs (Shiran et al., 2013).

Properties

IUPAC Name

1-[4-(difluoromethoxy)-2-methylphenyl]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2OS/c1-3-6-15-12(18)16-10-5-4-9(7-8(10)2)17-11(13)14/h3-5,7,11H,1,6H2,2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVXYJYIJYRCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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